1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine, also known as DIEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DIEP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine is not fully understood. However, studies have suggested that it may act on the serotonergic and dopaminergic systems in the brain, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been found to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues and organs. This compound has also been found to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using this compound in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine. One area of focus could be the development of novel this compound derivatives with improved pharmacokinetics and pharmacodynamics. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further research could also explore the potential of this compound in the treatment of other neurological and psychiatric disorders. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully realize its potential.
Synthesis Methods
1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,3-dihydro-1H-inden-2-yl) hydrazine with ethyl 4-chloropiperazine-1-carboxylate. Another method involves the reaction of 1-(2,3-dihydro-1H-inden-2-yl) hydrazine with 4-ethylpiperazine-1-carboxylic acid. Both methods have been found to yield high purity this compound.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-16-7-9-17(10-8-16)15-11-13-5-3-4-6-14(13)12-15/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCGXSNRTIPBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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